Ethyl 18-bromooctadecanoate

Description

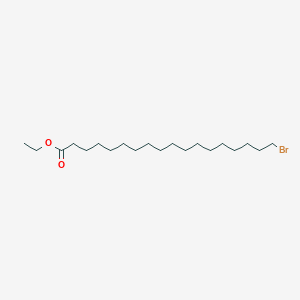

Ethyl 18-bromooctadecanoate (theoretical molecular formula: C₂₀H₃₉BrO₂) is a long-chain brominated fatty acid ester. Such brominated esters are pivotal in organic synthesis, serving as alkylating agents or intermediates in pharmaceuticals and agrochemicals. The bromine substituent at the terminal carbon enhances reactivity, enabling nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula |

C20H39BrO2 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

ethyl 18-bromooctadecanoate |

InChI |

InChI=1S/C20H39BrO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |

InChI Key |

CRHMIXLPUHLSGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 18-bromooctadecanoate can be synthesized through the esterification of 18-bromooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. Another method involves the bromination of ethyl octadecanoate using bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 18-bromooctadecanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethyl 18-hydroxyoctadecanoate.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in ethyl octadecanoate.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Substitution: Ethyl 18-hydroxyoctadecanoate.

Reduction: Ethyl octadecanoate.

Oxidation: 18-bromooctadecanoic acid.

Scientific Research Applications

Ethyl 18-bromooctadecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain fatty acids and their derivatives.

Biology: Employed in studies involving lipid metabolism and the role of brominated fatty acids in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 18-bromooctadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interaction with molecular targets. The ester group can undergo hydrolysis, releasing 18-bromooctadecanoic acid, which can further interact with lipid metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | Halogen | Chain Length | Key Features |

|---|---|---|---|---|---|

| Ethyl 18-bromooctadecanoate* | C₂₀H₃₉BrO₂ | ~379.4 g/mol | Br | 18-carbon | Long-chain bromoester |

| Ethyl 8-bromooctanoate | C₁₀H₁₉BrO₂ | 251.16 g/mol | Br | 8-carbon | Medium-chain bromoester |

| Ethyl 18-iodooctadecanoate | C₂₀H₃₉IO₂ | 438.4 g/mol | I | 18-carbon | Iodo-substituted analog |

| Ethyl palmitate | C₁₈H₃₆O₂ | 284.48 g/mol | None | 16-carbon | Non-halogenated ester reference |

Key Observations:

- Halogen Effects: Bromine’s smaller atomic radius and higher electronegativity compared to iodine (in ethyl 18-iodooctadecanoate) may result in stronger C–X bonds, improving thermal stability .

- Molecular Weight: The bromine atom contributes significantly to molecular weight (~80 g/mol for Br vs. ~127 g/mol for I), affecting solubility and diffusion rates.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound | Boiling Point* | Melting Point* | Solubility (Polar Solvents) | Reactivity Profile |

|---|---|---|---|---|

| This compound | >300°C | 50–60°C | Low | Moderate (SN2 reactions) |

| Ethyl 8-bromooctanoate | ~250°C | <25°C | Moderate | High (alkylation reactions) |

| Ethyl 18-iodooctadecanoate | >320°C | 40–50°C | Very low | High (weaker C–I bond) |

| Ethyl palmitate | 215°C | 24°C | Insoluble | Non-reactive |

*Note: Boiling/melting points estimated based on chain length and halogen effects .

Key Observations:

- Solubility: Longer chains (e.g., 18-carbon) reduce solubility in polar solvents due to increased hydrophobicity.

- Reactivity: Ethyl 8-bromooctanoate’s shorter chain facilitates faster nucleophilic substitutions compared to the sterically hindered 18-carbon analog.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 18-bromooctadecanoate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For bromination steps, kinetic studies using techniques like thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) can monitor intermediate formation. Reaction quenching at timed intervals helps identify side products, while recrystallization or column chromatography improves purity. Researchers should consult literature precedents for analogous brominated esters to infer optimal conditions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, with bromine’s electronegativity causing distinct deshielding in adjacent protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies ester carbonyl (C=O) and C-Br stretches. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 210 nm) is recommended. Cross-validate results with computational predictions (e.g., density functional theory for NMR shifts) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels (0–80% RH), and light conditions (UV vs. dark). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Use Arrhenius plots to extrapolate shelf-life, and identify degradation products via LC-MS. Compare results with structurally similar brominated esters to infer stability trends .

Q. What are the current gaps in the literature regarding the physicochemical properties of this compound?

- Methodological Answer : A systematic review of databases (e.g., SciFinder, Reaxys) reveals limited data on its thermodynamic properties (e.g., vapor pressure, enthalpy of fusion) and solvent interactions. Researchers should prioritize measuring partition coefficients (logP) in octanol-water systems and solubility in polar/nonpolar solvents. Computational studies (e.g., COSMO-RS) can predict miscibility gaps, while differential scanning calorimetry (DSC) quantifies phase transitions .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the bromination step in this compound synthesis?

- Methodological Answer : Employ kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to distinguish between radical-chain and electrophilic bromination mechanisms. Isotopic labeling (e.g., D/H at the reaction site) combined with ²H NMR tracks regioselectivity. Computational modeling (e.g., transition state theory using Gaussian) identifies energy barriers, while in-situ IR monitors intermediate bromonium ion formation .

Q. How can computational modeling predict the reactivity and interactions of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvent interactions and self-assembly behavior. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict reaction pathways and electrostatic potential surfaces. Validate models against experimental viscosity and diffusion coefficients (e.g., via Einstein’s relation in MD simulations) .

Q. How should researchers address contradictions in experimental data related to this compound’s thermodynamic properties?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols) to minimize instrumental variability. Use error propagation analysis to quantify uncertainties in derived parameters (e.g., activation energy). Cross-reference with secondary datasets (e.g., CRC Handbook for analogous esters) and apply statistical tests (e.g., Grubbs’ test for outliers). Contradictions may arise from impurities or solvent polymorphism, necessitating rigorous purity checks .

Q. What are the pathways and by-products of this compound under hydrolytic or oxidative conditions?

- Methodological Answer : Hydrolysis studies in acidic/alkaline media (e.g., 0.1M HCl/NaOH at 37°C) with LC-MS/MS can identify ester cleavage products (e.g., 18-bromooctadecanoic acid). Oxidative pathways are probed using radical initiators (e.g., AIBN) or ozonolysis, followed by GC-MS analysis of volatile fragments. Kinetic isotope effects (¹⁸O labeling) distinguish between nucleophilic and radical mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.